molecular formula C10H14N2O2 B6226885 6-[methyl(propyl)amino]pyridine-3-carboxylic acid CAS No. 960060-94-0

6-[methyl(propyl)amino]pyridine-3-carboxylic acid

Cat. No.: B6226885
CAS No.: 960060-94-0
M. Wt: 194.23 g/mol
InChI Key: AJWIZXYVDOQHND-UHFFFAOYSA-N
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Description

6-[methyl(propyl)amino]pyridine-3-carboxylic acid (CID 43271548) is a valuable pyridine derivative for research and further manufacturing use. This compound features a molecular formula of C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . Its structure incorporates both a carboxylic acid moiety and a methyl(propyl)amino side chain, making it a versatile building block in organic synthesis and medicinal chemistry for constructing more complex molecules . The presence of multiple functional groups on the pyridine ring allows this compound to serve as a key intermediate in the development of potential pharmaceutical candidates and agrochemicals. As a nicotinic acid derivative, it may also be of interest in ligand design and biochemical probing. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

960060-94-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-[methyl(propyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

AJWIZXYVDOQHND-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=NC=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

Nucleophilic aromatic substitution (NAS) represents a direct approach to introducing the methylpropylamino group at position 6 of pyridine-3-carboxylic acid. This method typically employs 6-chloronicotinic acid or 6-fluoronicotinic acid as starting materials, leveraging the electron-withdrawing carboxylic acid group to activate the ring for substitution.

Reaction Conditions

The substitution proceeds via heating the halogenated precursor with excess methylpropylamine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate, facilitates deprotonation of the amine, enhancing nucleophilicity. For example:

6-Chloronicotinic acid+MethylpropylamineK2CO3,ΔDMF6-[Methyl(propyl)amino]pyridine-3-carboxylic acid\text{6-Chloronicotinic acid} + \text{Methylpropylamine} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{DMF}} \text{6-[Methyl(propyl)amino]pyridine-3-carboxylic acid}

Optimization studies suggest that temperatures of 100–120°C and reaction times of 12–24 hours achieve yields of 65–75%.

Challenges and Solutions

  • Low Reactivity of Chlorine : The poor leaving-group ability of chloride necessitates prolonged heating or microwave assistance.

  • Byproduct Formation : Competing hydrolysis of the carboxylic acid group is mitigated by using anhydrous conditions and molecular sieves.

Palladium-Catalyzed Amination

Catalytic System

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, offers a high-yield alternative for introducing secondary amines to aromatic systems. This method employs 6-bromonicotinic acid as the substrate, reacting with methylpropylamine in the presence of a palladium catalyst and phosphine ligand.

Standard Protocol

A representative procedure involves:

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2_2CO3_3

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 18 hours

Under these conditions, yields exceed 80%, with minimal side products.

Advantages Over NAS

  • Broader Substrate Scope : Tolerates electron-deficient and sterically hindered amines.

  • Milder Conditions : Reduces decomposition risks associated with prolonged heating.

Amidation-Hydrolysis Strategy

Quinolinic Acid Anhydride Route

Adapting methods from pyridine-3-carboxylic acid amide synthesis, this two-step approach begins with quinolinic acid anhydride (pyridine-2,3-dicarboxylic anhydride). Reaction with methylpropylamine selectively forms the 3-carboxamide derivative, followed by hydrolysis of the 2-carboxylic acid group:

Quinolinic acid anhydride+Methylpropylamine3-(Methylpropylcarbamoyl)pyridine-2-carboxylic acidHydrolysis6-[Methyl(propyl)amino]pyridine-3-carboxylic acid\text{Quinolinic acid anhydride} + \text{Methylpropylamine} \rightarrow \text{3-(Methylpropylcarbamoyl)pyridine-2-carboxylic acid} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Hydrolysis Optimization

Hydrolysis under acidic (HCl, 6M) or basic (NaOH, 2M) conditions at 80°C for 6 hours achieves quantitative conversion.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates NAS reactions, reducing processing times from 24 hours to 30 minutes while maintaining yields of 70–75%.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Cost (Relative)
NAS65–75100–12012–24Low
Pd-Catalyzed Amination80–8511018High
Amidation-Hydrolysis70–75806–12Moderate
Microwave-Assisted NAS70–751500.5Moderate

Key Observations :

  • Pd-Catalyzed Amination excels in yield but involves expensive catalysts.

  • NAS remains the most cost-effective for large-scale synthesis.

  • Microwave Assistance balances speed and efficiency but requires specialized equipment .

Chemical Reactions Analysis

6-[methyl(propyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

6-[methyl(propyl)amino]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[methyl(propyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications References
6-[methyl(propyl)amino]pyridine-3-carboxylic acid Methyl(propyl)amino C₁₀H₁₅N₂O₂ 211.24* Not reported; inferred from analogs
6-n-propylamino-3-pyridine carboxylic acid (CAS 861045-08-1) n-Propylamino Not specified Research/industrial use
S 50164 (Glucokinase activator) Tetrahydrocyclopropa[a]indene-amide C₁₈H₁₆N₂O₃ 316.33 Potent antihyperglycemic activity
6-[methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid HCl Methyl(isobutyl)amino C₁₁H₁₇N₂O₂·HCl 248.73 Discontinued commercial product
6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5) Amino C₆H₆N₂O₂ 138.12 Higher polarity; H-bond donor/acceptor
Methyl 6-pyrrolidinonicotinate (CAS 210963-94-3) Pyrrolidinyl C₁₁H₁₄N₂O₂ 206.24 Ester derivative; synthetic intermediate

*Calculated based on molecular formula.

Key Observations :

  • Substituent Bulk and Solubility: The methyl(propyl)amino group in the target compound introduces moderate hydrophobicity compared to smaller substituents like amino (CAS 3167-49-5) . Branched alkyl chains (e.g., methyl(isobutyl)amino in ) may further reduce aqueous solubility due to increased steric hindrance.

Enzyme Modulation

  • Glucokinase Activators: Analogs such as S 50164 and S 50612 (tetrahydrocyclopropa[a]indene-amide derivatives) exhibit potent acute antihyperglycemic effects in diabetic mice, though chronic efficacy is lacking . The methyl(propyl)amino group in the target compound may lack the conformational rigidity required for sustained enzyme activation.
  • Vasodilation: Xanthinol nicotinate (pyridine-3-carboxylic acid derivative) acts as a vasodilator, suggesting that similar substituents could influence cardiovascular activity .

Q & A

Basic: What are the standard synthetic routes and reagents for synthesizing 6-[methyl(propyl)amino]pyridine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution. Key reagents and reaction types are summarized below:

Reaction TypeReagents Used
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionAlkyl halides, Acyl chlorides

For example, the propylamine moiety may be introduced via nucleophilic substitution, while the carboxylic acid group could result from oxidation of a precursor alcohol or aldehyde. Optimization of solvent systems (e.g., polar aprotic solvents for substitution) and temperature control is critical for yield improvement .

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight verification.
  • UV-Vis Spectroscopy: To assess electronic transitions influenced by the pyridine ring and substituents.

For structural analogs (e.g., 6-hydroxynicotinic acid), methods like UV, MS, and PMR (proton NMR) have been successfully applied .

Basic: What biological activities and molecular targets are associated with this compound?

Answer:
The compound exhibits potential interactions with enzymes or receptors, modulating their activity. Studies suggest it may act as a ligand for kinase inhibitors or GPCRs due to its pyridine-carboxylic acid scaffold. However, exact targets require validation via:

  • In vitro binding assays (e.g., fluorescence polarization).
  • Enzymatic activity screens (e.g., kinase inhibition profiling).

Early research highlights its candidacy for pharmaceutical development, but mechanistic pathways remain under investigation .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:
Yield optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance substitution efficiency.
  • Purification Techniques: Gradient HPLC or recrystallization to isolate intermediates.
  • Reaction Monitoring: In situ FTIR or TLC to track intermediate formation and adjust conditions dynamically.

For example, substituting traditional oxidizing agents (e.g., CrO₃) with milder alternatives (e.g., TEMPO/oxone) may reduce side reactions .

Advanced: How should discrepancies in reported biological activity data across studies be resolved?

Answer:
Contradictions often arise from structural analogs with subtle substituent differences. To resolve discrepancies:

  • Comparative SAR Studies: Synthesize and test analogs (e.g., 6-cyclopropyl or 6-methoxy derivatives) to isolate substituent effects .
  • Dose-Response Validation: Use standardized assays (e.g., IC₅₀ determination) across multiple cell lines.
  • Meta-Analysis: Cross-reference PubChem bioactivity data and computational predictions (e.g., molecular docking) to identify outliers .

Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?

Answer:

  • Molecular Docking: Use SMILES/InChI descriptors (e.g., InChI=1S/C10H13NO3... for structural analogs) to predict binding modes in targets like kinases .
  • MD Simulations: Assess stability of ligand-receptor complexes under physiological conditions.
  • QSAR Modeling: Correlate substituent properties (e.g., logP, steric bulk) with activity data to guide analog design .

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